(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate
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Overview
Description
“(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate” is a chemical compound. It contains a morpholine motif, which is a common feature in many biologically active molecules and pharmaceuticals .
Synthesis Analysis
Morpholines, including “this compound”, can be synthesized from 1,2-amino alcohols and related compounds. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . This method has been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthetic Routes for Heterocycles
A review highlights synthetic approaches to preparing oxazine and thiazine derivatives using solid-phase synthesis (SPS), including 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds, and corresponding thiazines. This indicates the relevance of morpholine derivatives in generating diverse functionalized compounds (Králová, Ručilová, & Soural, 2018).
Graphical Synthetic Routes
Another study reviews the synthetic routes of vandetanib, analyzing different synthetic processes to identify suitable industrial production routes. This research involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate, suggesting the importance of tert-butyl-based compounds in pharmaceutical synthesis (Mi, 2015).
Applications in Drug Discovery and Development
Pharmaceutical Applications of Morpholine
A review on the pharmacological profile of morpholine derivatives shows their broad spectrum of activities. This review indicates the importance of morpholine and its analogs in developing compounds with diverse pharmacological activities, including potential antiviral properties relevant in the context of COVID-19 (Asif & Imran, 2019).
Biologically Active Polyphenols Against COVID-19
Research on plant extracts containing polyphenols that inhibit COVID-19 suggests that natural compounds can serve as a basis for antiviral formulations. This study underlines the potential of using plant-derived substances in treating viral infections, highlighting the relevance of chemical compounds in developing antiviral therapies (Chojnacka et al., 2020).
Future Directions
The future directions for research on “(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate” and similar compounds could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and examination of their potential applications in pharmaceuticals and other industries .
Mechanism of Action
Target of Action
Morpholine derivatives are known to be involved in a wide range of biological activities .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, often involving the formation of bonds with key amino acids within the target molecule .
Biochemical Pathways
Morpholine derivatives are known to be involved in a wide range of biochemical pathways, often acting as inhibitors or activators of specific enzymes .
Pharmacokinetics
Morpholine derivatives are generally known to have good bioavailability .
Result of Action
Morpholine derivatives are known to have a wide range of effects at the molecular and cellular level, often involving the modulation of enzyme activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of morpholine derivatives .
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLCWFDGMOXGAG-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719257 |
Source
|
Record name | Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373255-08-3 |
Source
|
Record name | Oxalic acid--tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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